Miriplatin

Description

Overview of Platinum-Based Antineoplastic Agents in Targeted Chemotherapy

Platinum-based antineoplastic agents are a class of chemotherapy drugs that contain platinum coordination complexes as their active components. medicalnewstoday.comwikipedia.org These agents are widely utilized in the treatment of nearly half of all individuals undergoing chemotherapy for cancer. wikipedia.org The primary mechanism of action involves the platinum compounds binding to DNA, forming various types of adducts, including intrastrand and interstrand cross-links. patsnap.compatsnap.comwikipedia.org These DNA lesions interfere with crucial cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells. medicalnewstoday.compatsnap.compatsnap.com

Key examples of commonly used platinum-based drugs include cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). nih.govpatsnap.comwikipedia.org Cisplatin, the first member of this class approved in 1978, demonstrated significant activity against various cancers, notably improving cure rates for testicular cancer. medicalnewstoday.comwikipedia.orgnih.gov Carboplatin, a second-generation analog, was developed with a focus on reducing some of the severe toxicities associated with cisplatin, such as nephrotoxicity. medicalnewstoday.comwikipedia.orgmims.com Oxaliplatin, a third-generation compound, shows efficacy in treating colorectal cancer and exhibits a different spectrum of activity and toxicity compared to cisplatin and carboplatin. medicalnewstoday.comwikipedia.orgmims.com

Despite their widespread use and efficacy, conventional platinum drugs face limitations, including inherent or acquired resistance in cancer cells and significant systemic toxicities affecting various organs. nih.govresearchgate.netrsc.org These challenges have spurred research into developing new platinum complexes and innovative delivery strategies to enhance tumor specificity and reduce adverse effects. nih.govrsc.org Targeted chemotherapy approaches, including the use of lipophilic complexes and localized delivery methods, aim to concentrate the drug at the tumor site, thereby increasing therapeutic index. rsc.orgacs.org

Miriplatin (B1139251) as a Novel Lipophilic Platinum Complex for Specific Therapeutic Applications

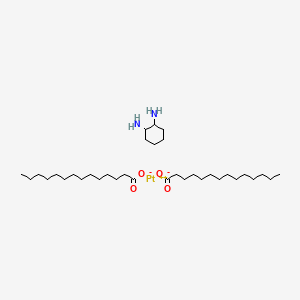

This compound (also known by the trade name Miripla) is a platinum-based chemotherapeutic agent characterized by its lipophilic nature. patsnap.compatsnap.comwikipedia.orgmedkoo.com This lipophilicity is a key property that distinguishes it from more hydrophilic platinum compounds like cisplatin. patsnap.compatsnap.comsumitomo-chem.co.jp Chemically, this compound is described as a lipophilic platinum complex containing myristates as leaving groups and diaminocyclohexane as a carrier ligand. wikipedia.orgoup.com Specifically, it is a lipophilic platinum complex and an oxaliplatin analog that contains two myristate chains. nih.gov This composition contributes to its affinity for lipid-rich environments, such as liver tumors. patsnap.commedkoo.com

The lipophilic character of this compound is leveraged for specific therapeutic applications, primarily in the treatment of hepatocellular carcinoma (HCC). patsnap.compatsnap.comwikipedia.org It is particularly suited for administration via transarterial chemoembolization (TACE), a targeted delivery method where the drug is injected directly into the hepatic artery supplying the liver tumor. patsnap.compatsnap.comsumitomo-chem.co.jp When suspended in an oily contrast agent like iodinated poppy seed oil (Lipiodol), this compound can be selectively retained within the tumor vasculature and tissue due to its lipophilicity and the unique blood supply of HCC. patsnap.comwikipedia.orgsumitomo-chem.co.jpnih.gov This targeted delivery and retention mechanism allows for a high concentration of the drug at the tumor site over a prolonged period, enhancing its cytotoxic effects on HCC cells while minimizing systemic exposure and potential toxicity to healthy tissues. patsnap.compatsnap.comsumitomo-chem.co.jpnih.gov

Research findings highlight the advantages of this compound's lipophilic formulation in the context of TACE for HCC. Studies have shown that this compound suspension demonstrates stronger in vivo antitumor activity compared to other agents in certain models when delivered intra-arterially. sumitomo-chem.co.jp The sustained release of platinum components from the this compound suspension in the tumor tissue contributes to its therapeutic efficacy. sumitomo-chem.co.jp

Historical Context of this compound Development and Research Trajectory

The development of this compound is situated within the broader history of platinum-based chemotherapy, which began with the serendipitous discovery of the anticancer properties of cisplatin in the late 1960s. nih.govresearchgate.net The success of cisplatin spurred extensive research into synthesizing and evaluating other platinum coordination complexes for their antineoplastic activity. nih.govviamedica.pl This led to the development and clinical introduction of second-generation agents like carboplatin and third-generation agents such as oxaliplatin, each with modified chemical structures and pharmacological profiles aimed at improving efficacy and reducing toxicity. medicalnewstoday.comviamedica.pldovepress.com

This compound represents a later stage in this research trajectory, specifically focusing on developing a platinum complex optimized for locoregional treatment of liver cancer. Recognizing the limitations of systemic chemotherapy for HCC and the potential of targeted intra-arterial delivery, researchers aimed to create a platinum agent with properties suitable for this approach. The lipophilic nature of this compound, achieved through the incorporation of myristate chains, was a deliberate design choice to facilitate its suspension in oily embolization agents like Lipiodol and promote its retention within the lipid-rich environment of liver tumors. wikipedia.orgsumitomo-chem.co.jpoup.com

The development and research of this compound were significantly undertaken by institutions such as Dainippon Sumitomo Pharma. patsnap.comspringer.comoup.com Its approval in Japan in 2009 for the treatment of hepatocellular carcinoma using lipiodolization (a form of TACE) marked a key milestone in its research trajectory, signifying its successful translation from preclinical studies to clinical application. wikipedia.orgsumitomo-chem.co.jpwikipedia.org Research has since continued to evaluate its efficacy and safety in various clinical settings for HCC, including studies comparing it with other chemotherapeutic agents used in TACE and exploring its use in specific patient populations, such as those with chronic renal failure. oup.comnih.govgutnliver.orgnih.govnih.gov The ongoing research reflects a commitment to further understand and optimize the role of this lipophilic platinum complex in targeted cancer therapy.

Table 1: Properties of this compound

| Property | Detail | Source |

| Chemical Formula | C₃₄H₆₈N₂O₄Pt | wikipedia.orgnih.gov |

| Molar Mass | ~764.0 g/mol | wikipedia.orgnih.gov |

| Nature | Lipophilic Platinum Complex | patsnap.compatsnap.comwikipedia.orgnih.gov |

| Therapeutic Use | Primarily Hepatocellular Carcinoma (HCC) | patsnap.compatsnap.comwikipedia.org |

| Delivery Method | Transarterial Chemoembolization (TACE) | patsnap.compatsnap.comwikipedia.orgsumitomo-chem.co.jp |

| Key Structural Feature | Contains two myristate chains and diaminocyclohexane as a carrier ligand | wikipedia.orgoup.comnih.gov |

Table 2: Comparison of Platinum-Based Antineoplastic Agents

| Compound | PubChem CID | Key Characteristic(s) | Primary Historical Use/Indication(s) | Source |

| Cisplatin | 5460033 nih.gov, 5702198 hznu.edu.cn, 11493598 citeab.com, 441203 citeab.com, 2767 nih.gov | First-generation, hydrophilic | Testicular, ovarian, bladder, lung, head and neck cancers, lymphomas, germ cell tumors medicalnewstoday.comwikipedia.orgnih.govdovepress.comnih.gov | medicalnewstoday.comwikipedia.orgnih.govdovepress.comnih.gov |

| Carboplatin | 498142 wikipedia.org, 122130863 fishersci.iefishersci.ca, 38904 citeab.com, 426756 mims.com | Second-generation, less nephrotoxic than cisplatin | Ovarian, lung, head and neck, brain cancer, neuroblastoma medicalnewstoday.comwikipedia.orgdovepress.com | medicalnewstoday.comwikipedia.orgdovepress.com |

| Oxaliplatin | 77994 wikipedia.orgamericanelements.com, 5310940 citeab.comciteab.com | Third-generation, different toxicity profile, contains diaminocyclohexane | Colorectal cancer, also used in pancreatic, stomach, esophageal, ovarian, breast, and non-small-cell lung cancer wikipedia.orgmims.comdovepress.com | wikipedia.orgmims.comdovepress.com |

| This compound | 9832045 wikipedia.orgwikipedia.orgnih.govnih.gov | Novel, lipophilic, contains myristate chains | Hepatocellular Carcinoma (HCC) patsnap.compatsnap.comwikipedia.org | patsnap.compatsnap.comwikipedia.org |

Properties

IUPAC Name |

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHRZPJIYJKAZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization

Pioneering Synthetic Routes for Miriplatin (B1139251)

Early synthetic efforts for this compound established foundational pathways for its production, primarily involving platinum precursors and the myristate ligand.

Synthesis from K4PtCl4 and Key Intermediates

One of the initial routes for synthesizing this compound begins with potassium tetrachloroplatinate(II) (K4PtCl4). This process involves a series of reactions to build the this compound structure. K4PtCl4 is reacted with sodium nitrite (B80452) to form a solution of K4Pt(NO2)4. This intermediate is then reacted with (1R, 2R)-1,2-cyclohexanediamine, leading to the formation of the key intermediate Pt(C6H14N2)(NO2)2. Subsequently, this intermediate is reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to yield the target compound, this compound. The structure of the synthesized compound from this route has been confirmed through various analytical techniques including elemental analysis, ESI-MS, FT-IR, H-NMR, thermal analysis, and specific optical rotation measurement. This method has been reported to provide a yield of approximately 61%. researchgate.netbvsalud.orgresearchgate.netmagtechjournal.com

Original Pathways involving Pt(C6H14N2)I2 and Silver Myristate

Another original pathway for this compound synthesis involves the reaction of Pt(C6H14N2)I2 with silver myristate. In one approach, Pt(C6H14N2)I2 is reacted with silver myristate in water. The product is then separated from silver iodide (AgI) precipitate by dissolving it in ethanol (B145695). atlantis-press.comatlantis-press.com

Synthesis using Pt(C6H14N2)Cl2 has also been reported, involving hydrolysis with silver nitrate (B79036) and reaction with myristic acid in chloroform (B151607). This method offered high controllability of Ag+ but utilized chloroform, which is considered harmful. researchgate.netatlantis-press.com

Advancements in this compound Synthesis

Ongoing research has focused on developing improved synthetic protocols to enhance the yield and purity of this compound, optimize reaction conditions, and control the properties of the final product during formulation.

Improved Synthetic Protocols for Enhanced Yield and Purity

Efforts to improve this compound synthesis have led to the development of more practical procedures with higher yields. One reported method involved preparing this compound from (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide, silver nitrate, myristic acid, and sodium hydroxide. This procedure was characterized by easier operation and a higher reported yield of about 73%. researchgate.netresearchgate.net

An improved synthetic route reacting Pt(C6H14N2)I2 with silver myristate in water allowed for easier control of the reaction rate. The product separation involved dissolving the product in ethanol to remove AgI precipitate, and ethanol was used instead of chloroform to reduce harmfulness. atlantis-press.comatlantis-press.com

Optimization of Reaction Conditions and Solvent Systems

Optimization of reaction conditions and the selection of appropriate solvent systems are crucial for efficient and high-yield synthesis of this compound. While specific detailed studies on the optimization of reaction parameters (such as temperature, concentration, and reaction time) specifically for this compound synthesis from the provided search results are limited, the general principles of reaction optimization in synthetic chemistry apply. These principles involve exploring the effect of variables like solvent systems, temperature, and reactant concentrations to maximize yield and purity. mt.comgd3services.comprismbiolab.com

Early synthetic routes utilized solvents such as n-butanol and chloroform. researchgate.netatlantis-press.com Later improvements explored the use of water and ethanol in the reaction between Pt(C6H14N2)I2 and silver myristate, aiming for better control and reduced toxicity compared to chloroform. atlantis-press.comatlantis-press.com The choice of solvent system significantly impacts reaction rate, solubility of reagents and products, and ease of purification.

Control of Particle Properties during Formulation Processes

The control of particle properties, such as size and morphology, is particularly important for the formulation of this compound, especially for its use in suspensions for procedures like transcatheter arterial chemoembolization (TACE). This compound is a lipophilic compound, and its formulation often involves suspending it in an oily medium like iodinated poppy seed oil. sumitomo-chem.co.jpnih.gov

The freeze-drying method is applied in the formulation process to achieve desired characteristics for the this compound drug product, such as being easily suspendable and maintaining a dispersed state. sumitomo-chem.co.jp The freeze-dried this compound drug product has been shown to form fine, spherical particles with an average size of approximately 10 μm, which also results in an enlarged specific surface area of each particle. sumitomo-chem.co.jp

Controlling particle size is considered important for controlling the release of platinum components from the this compound suspension. A high correlation has been observed between the particle size that makes up 90% of the total volume distribution (the 90% D value) and the platinum release ratio. sumitomo-chem.co.jp Factors influencing drug particle size during formulation include the moisture content in the tert-butyl alcohol bulk solution before freeze-drying and the freezing rate during the freeze-drying process. Maintaining a constant moisture content and hastening the freezing speed are necessary to achieve the appropriate drug particle size. sumitomo-chem.co.jp

Different formulation methods, including thin film hydration, chloroform dripping, chloroform injection, chloroform evaporation, co-solvent evaporation, chloroform slow evaporation, and co-solvent slow evaporation, have been explored for preparing this compound-loaded nano formulations like micelles and solid lipid nanoparticles (SLNs). pacific.edu Micelles prepared by these methods were typically smaller (~10 nm) and more homogeneous, while SLNs were larger (~100 nm) and more heterogeneous. pacific.edu The co-solvent slow evaporation method has been shown to improve platinum recovery significantly in nano formulation preparation. pacific.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9832045 |

| Potassium tetrachloroplatinate(II) | 61440 |

| (1R, 2R)-1,2-cyclohexanediamine | 43806 |

| Myristic Acid | 11005 |

| Silver Myristate | 129636792 |

| Platinum | 23939 |

| 1,2-Cyclohexanediamine | 4610 |

Data Table: Synthesis Yields

| Synthetic Route | Reported Yield |

| From K4PtCl4 via Pt(C6H14N2)(NO2)2 intermediate | ~61% |

| From (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide, silver nitrate, myristic acid, and sodium hydroxide | ~73% |

Comprehensive Spectroscopic and Analytical Characterization of Synthesized this compound

The structural and chemical properties of synthesized this compound are confirmed through a combination of analytical techniques, including elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, thermal analysis, and specific optical rotation measurements. atlantis-press.comresearchgate.netmagtechjournal.combvsalud.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage of each element present in a compound, which helps to confirm its empirical formula and stoichiometry. For this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is performed. atlantis-press.comresearchgate.netscholarsresearchlibrary.com The results obtained from the analysis are compared with the calculated theoretical values based on the proposed chemical formula (C₃₄H₆₈N₂O₄Pt). atlantis-press.comwikipedia.orgnih.gov Good agreement between the calculated and found values indicates that the synthesized compound has the correct elemental composition. atlantis-press.com

| Element | Calculated (%) | Found (%) |

| C | 52.17 | 52.01 |

| H | 3.58 | 3.65 |

| N | 8.95 | 9.03 |

Table 1: Elemental Analysis Results for this compound atlantis-press.com

Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound. ESI-MS analysis of this compound typically shows characteristic peaks corresponding to the molecular ion or fragments thereof. atlantis-press.comresearchgate.netpacific.edu For this compound, peaks related to the platinum complex with the myristate ligands and the DACH carrier are observed. atlantis-press.com The presence of peaks such as [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ and [M-H₂O+Na]⁺ confirms the molecular structure and mass of the synthesized compound. atlantis-press.com

| Ion Species | Mass (Da) | Relative Abundance (%) |

| [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ | 536 | 56 |

| [M-H₂O+Na]⁺ (PtC₃₄N₂H₆₈O₄·H₂O) | 787 | 100 |

Table 2: ESI-MS Data for this compound atlantis-press.com

The theoretical molecular weight for anhydrous this compound (C₃₄H₆₈N₂O₄Pt) is approximately 764.01 g/mol , while the monohydrate form has a molecular weight of approximately 782.03 g/mol . wikipedia.orgnih.gov ESI-MS data helps confirm these masses. atlantis-press.com

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. atlantis-press.comresearchgate.netupi.edumdpi.com The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of various bonds within the molecule, such as N-H stretching from the diaminocyclohexane ligand and C=O stretching from the myristate ligands. atlantis-press.comresearchgate.net The presence and position of these peaks provide evidence for the successful synthesis and the structural integrity of this compound. atlantis-press.com

Specific absorption bands in the FT-IR spectrum of this compound (KBr) include: atlantis-press.com

N-H stretching vibrations (around 3206 cm⁻¹). atlantis-press.comresearchgate.net

C-H stretching vibrations (around 2924 cm⁻¹ and 2854 cm⁻¹). atlantis-press.com

C=O stretching vibrations from the carboxylate groups (around 1647 cm⁻¹). atlantis-press.comresearchgate.net

Pt-N stretching vibrations (in the lower wavenumber region, typically below 600 cm⁻¹). researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound atlantis-press.com

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretching | 3206 |

| C-H Stretching | 2924, 2854 |

| C=O Stretching | 1647 |

| Pt-N Stretching | < 600 |

Nuclear Magnetic Resonance Spectroscopy (1H-NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of hydrogen nuclei. atlantis-press.comresearchgate.netresearchgate.netucsb.edu The ¹H-NMR spectrum of this compound provides information about the different types of protons in the molecule, their chemical environment, and their connectivity. atlantis-press.com The characteristic signals observed in the spectrum correspond to the protons of the diaminocyclohexane ring and the myristate chains. atlantis-press.com

Typical ¹H-NMR data for this compound (500 MHz, CDCl₃) includes signals in various regions, confirming the presence and arrangement of protons in the molecule: atlantis-press.com

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 0.84-0.87 | m | 6H | 2x CH₂CH₃ |

| 1.12-1.14 | d | 40H | 2x CH₂(CH₂)₁₀CH₂CH₃ |

| 1.28-1.31 | m | 4H | CH₂CH₂CH₂CH₂ of DACH |

| 1.48-1.50 | d | 2H | CHHCH₂CH₂CHH of DACH |

| 1.72-1.77 | m | 4H | 2x CH₂CH₂(CH₂)₁₀ |

| 2.12-2.15 | d | 2H | CHHCH₂CH₂CHH of DACH |

| 2.44-2.47 | m | 4H | 2x O₂CCH₂CH₂ |

| 3.06 | s | 2H | 2x CHNH₂ |

| 5.01 | s | 2H | H₂O |

| 7.31-7.33 | d | 4H | 2x NH₂ |

Table 4: ¹H-NMR Data for this compound atlantis-press.com

The spectral peaks are consistent with the expected molecular structure of this compound. atlantis-press.com

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound. researchgate.netmagtechjournal.combvsalud.orgnetzsch.commooreanalytical.comlabmanager.comtainstruments.com

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the presence of volatile components like water. netzsch.commooreanalytical.comlabmanager.com For this compound monohydrate, TGA can show the loss of water molecules upon heating. wikipedia.org

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition. netzsch.commooreanalytical.comlabmanager.comtainstruments.com Studies have indicated that this compound monohydrate begins to dehydrate around 51.64 °C, and the anhydrous form melts and decomposes at approximately 221.81 °C. wikipedia.org

Molecular and Cellular Mechanisms of Action of Miriplatin

Core Molecular Interactions of Miriplatin (B1139251)

This compound, upon entering cancer cells, undergoes hydrolysis, releasing active platinum compounds patsnap.com. These active species are responsible for the drug's cytotoxic effects through their interaction with DNA.

Platinum-DNA Adduct Formation and Consequent DNA Damage

A primary mechanism of action for this compound, similar to other platinum-based antineoplastic drugs like cisplatin (B142131) and oxaliplatin (B1677828), is the formation of platinum-DNA adducts patsnap.comnih.govnih.govatlantis-press.comnih.govmedchemexpress.com. These adducts are formed by the binding of active platinum compounds to the DNA strands within cancer cells patsnap.com. This interaction is crucial for disrupting the normal function of DNA patsnap.com. In vitro studies have demonstrated that platinum compounds released from this compound can be incorporated into hepatoma cells, including those resistant to cisplatin, and form platinum-DNA adducts nih.govatlantis-press.com. This compound has been shown to form more platinum-DNA adducts than cisplatin at equitoxic concentrations in certain cell lines nih.gov. The formation of these adducts leads to significant DNA damage patsnap.commedchemexpress.com.

Inhibition of DNA Replication and Transcription Processes

The formation of platinum-DNA adducts by this compound disrupts critical cellular processes, specifically DNA replication and transcription patsnap.compatsnap.com. By binding to DNA, the adducts physically block the enzymes responsible for DNA replication and transcription from moving along the DNA strands patsnap.com. This inhibition prevents cancer cells from multiplying and synthesizing essential proteins, which are processes vital for cell proliferation and survival patsnap.com. Studies have indicated that this compound significantly inhibits DNA replication nih.gov. The ability of platinum complexes to block RNA synthesis has been shown to correlate directly with their efficacy as antitumor agents nih.gov.

Cellular Responses to this compound Exposure

The DNA damage and inhibition of replication and transcription caused by this compound trigger a cascade of cellular responses in malignant cells.

Induction of Apoptosis in Malignant Cell Lines

A key cellular response to this compound exposure is the induction of apoptosis, or programmed cell death, in malignant cell lines patsnap.compatsnap.comnih.govnih.govmedchemexpress.comresearchgate.netcapes.gov.brmedchemexpress.com. The DNA damage caused by the platinum-DNA adducts overwhelms the cancer cells' repair mechanisms, leading to the activation of apoptotic pathways patsnap.com. This compound has been shown to induce apoptosis in various tumor cells, including pancreatic cancer cells and human hepatoma cell lines nih.govnih.govresearchgate.net. Research indicates that this compound suspended in an oily lymphographic agent induced massive apoptosis in tumors implanted in rat livers nih.govcapes.gov.brresearchgate.net.

Distinct Apoptotic Pathways Activated by this compound

While the induction of apoptosis is a common outcome, the specific pathways activated by this compound can vary. Research suggests that this compound can induce apoptosis through mechanisms that may differ from other platinum agents nih.gov. For instance, a study on this compound-loaded liposomes indicated that this formulation could target mitochondria and induce mitophagy through blocking POLG and TFAM-mediated mitochondrial DNA replication, representing a distinct mechanism from traditional DNA-targeting platinum agents nih.gov. Additionally, studies investigating the synergistic effect of this compound and radiation have shown that this combination can induce apoptosis through PUMA-mediated pathways in hepatocellular carcinoma cells nih.govnii.ac.jp. The induction of PUMA expression appears to occur via the JNK signaling pathway nii.ac.jp.

Intracellular Fate and Activity of this compound

This compound's lipophilic nature influences its intracellular fate and activity patsnap.compatsnap.comwikipedia.org. It is preferentially taken up by the liver and tumor cells patsnap.com. Once inside the cells, it undergoes hydrolysis to release the active platinum species patsnap.com. This hydrolysis is a crucial step for the drug's activation and subsequent interaction with DNA patsnap.com. The active platinum compounds then form DNA adducts, leading to the inhibition of replication and transcription and the induction of apoptosis patsnap.compatsnap.com. Studies have shown that this compound exhibits a more sustained release of platinum compounds compared to cisplatin nih.govcapes.gov.brresearchgate.net. Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum has been identified as a major platinum compound released from this compound nih.govcapes.gov.brresearchgate.net. The intracellular accumulation of platinum and the formation of platinum-DNA adducts are dependent on the release characteristics of the this compound formulation researchgate.net. Approximately 2-3% of intracellular platinum from platinum agents is reported to reach the nucleus and bind to DNA researchgate.net.

Role of Lipophilicity in Cellular Uptake and Intracellular Distribution

This compound is characterized by its high lipophilicity, attributed to the presence of two myristate chains as leaving groups. nih.govpacific.edu This lipophilic nature is a key factor influencing its interaction with biological membranes and subsequent cellular uptake. patsnap.comnih.gov this compound's affinity for lipid structures facilitates its partitioning into lipid-based delivery systems, such as Lipiodol suspensions or liposomes. researchgate.netsumitomo-chem.co.jpnih.gov

When administered as a suspension in Lipiodol, the lipophilicity of this compound allows it to be well dispersed within the oily carrier. researchgate.netsumitomo-chem.co.jp This formulation promotes selective accumulation in liver tumors following intra-hepatic arterial administration, a strategy employed in TACE for HCC. researchgate.netsumitomo-chem.co.jppatsnap.com The gradual release of this compound from the Lipiodol suspension is influenced by its lipophilicity, contributing to sustained drug exposure at the tumor site. researchgate.netsumitomo-chem.co.jp

In the context of liposomal formulations (LMPt), the highly lipophilic structure of this compound, resembling phospholipids (B1166683), allows it to encapsulate within the phospholipid bilayers of the liposomes. nih.gov This encapsulation is crucial for the stability and drug-loading capacity of the liposomes. nih.gov The phospholipid-like structure of LMPt promotes efficient cellular uptake through interactions with cell membranes. nih.gov Furthermore, the level of caveolin-1 (B1176169) (Cav-1) has been shown to influence the entry rate and pathways of LMPt into cells, suggesting a role for Cav-1 dependent endocytosis in the uptake of these liposomal formulations. nih.govnih.gov

Identification and Activity of Active Platinum Compounds Released from this compound

This compound itself is considered a prodrug, and its antitumor activity is mediated by the release of active platinum-containing compounds following hydrolysis or other metabolic processes within the cellular environment. patsnap.com The myristate leaving groups of this compound are replaced by biological nucleophiles, primarily chloride ions, leading to the formation of smaller, active platinum species. pacific.edunih.gov

One of the most abundant platinum compounds released from this compound is dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC). researchgate.net Studies have indicated that DPC is as effective as cisplatin in inhibiting the growth of hepatic cancer cell lines. researchgate.net The observation of cross-resistance between this compound and DPC further supports the role of DPC as one of the active species of this compound. researchgate.net These active platinum compounds, once released, are capable of forming platinum-DNA adducts through covalent bonds with DNA strands in cancer cells. researchgate.netpatsnap.com This DNA binding is a primary mechanism by which platinum-based drugs exert their cytotoxic effects, disrupting DNA replication and transcription and ultimately leading to apoptosis. patsnap.compatsnap.com

While DNA adduct formation is a key mechanism for the active platinum species released from this compound, particularly in the context of its administration as a Lipiodol suspension, the mechanism can differ when this compound is delivered via liposomes. nih.govresearchgate.net For LMPt, the primary target has been identified as mitochondria rather than nuclear DNA, suggesting a distinct mechanism of action for this formulation. nih.govresearchgate.net

Platinum-Membrane Interactions and Their Impact on Cellular Dynamics

Interactions between platinum complexes and cell membranes are early events that can influence cellular uptake, cytotoxicity, and the development of drug resistance. nih.govresearchgate.net While much of the research on platinum-membrane interactions has focused on cisplatin, the lipophilic nature of this compound suggests that it would also engage in significant interactions with lipid bilayers. nih.gov

This compound, being a lipophilic platinum complex, is expected to interact with the lipid components of cell membranes. nih.gov These interactions can potentially alter the biophysical properties of the membranes, such as fluidity and permeability. nih.gov Changes in membrane organization and fluidity induced by platinum complexes have been shown to be involved in activating apoptotic pathways. nih.gov

In the case of LMPt, the liposomal structure itself, resembling natural cell membranes, promotes interactions with the cell surface, facilitating cellular uptake. nih.gov The subsequent processing within endosomes and lysosomes leads to the release of this compound, which then targets intracellular organelles like mitochondria. nih.govresearchgate.net This highlights how the interaction with the liposomal membrane and subsequent cellular processing dictates the intracellular fate and targets of the active compound.

Mitochondrial-Specific Mechanisms of this compound-Loaded Liposomes (LMPt)

This compound-loaded liposomes (LMPt) exhibit a distinct mechanism of action compared to traditional platinum agents that primarily target nuclear DNA. nih.govresearchgate.net Research has revealed that LMPt specifically targets mitochondria, leading to a cascade of events that ultimately suppress cancer cell proliferation. nih.govresearchgate.net This mitochondrial targeting is a key feature that differentiates LMPt and contributes to its potent anti-cancer activity, particularly in challenging cancers like pancreatic cancer. nih.govresearchgate.net

Induction of Mitophagy via Mitochondrial Targeting

A central mechanism of action for LMPt is the induction of mitophagy. nih.govresearchgate.net Following cellular uptake and processing within endosomes and lysosomes, unchanged this compound is released from the liposomes and targets mitochondria. nih.govresearchgate.netpatsnap.com This mitochondrial targeting initiates a process that leads to the degradation of damaged or dysfunctional mitochondria through mitophagy. nih.govresearchgate.net

Mitophagy is a selective form of autophagy that removes mitochondria, playing a crucial role in maintaining mitochondrial quality control and cellular homeostasis. tandfonline.comnih.gov The induction of mitophagy by LMPt is mediated through the PINK1–Parkin axis, a well-established pathway involved in the recognition and degradation of damaged mitochondria. nih.govresearchgate.nettandfonline.comtandfonline.com By triggering mitophagy, LMPt effectively reduces the population of potentially harmful mitochondria within the cancer cells.

Blocking of POLG and TFAM-Mediated Mitochondrial DNA Replication

The mitochondrial targeting of this compound released from LMPt leads to interactions with key proteins involved in mitochondrial DNA (mtDNA) replication: DNA polymerase gamma (POLG) and mitochondrial transcription factor A (TFAM). nih.govnih.govresearchgate.netmdpi.com POLG is the primary enzyme responsible for synthesizing mtDNA, while TFAM is essential for both mtDNA transcription and replication, as well as maintaining mtDNA copy number and structure. mdpi.combiorxiv.orgfrontiersin.org

This compound enhances the binding of the mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these crucial proteins. nih.govnih.govresearchgate.net The degradation of POLG and TFAM subsequently blocks mtDNA replication. nih.govnih.govresearchgate.net This inhibition of mtDNA replication is a critical step in the mechanism by which LMPt induces mitophagy and suppresses cancer cell growth. nih.govnih.govresearchgate.netresearchgate.net POLG and TFAM have also been identified as prognostic markers in pancreatic cancer, and their degradation-initiated mtDNA replication blocking and subsequent mitophagy induction by LMPt contribute to its anti-cancer effects. nih.govnih.govresearchgate.net

Caveolin-1 Dependent Endocytosis and Intracellular Accumulation

The cellular entry and accumulation of LMPt are significantly influenced by caveolin-1 (Cav-1). nih.govnih.gov Cav-1 is a scaffolding protein involved in the formation of caveolae, small invaginations of the plasma membrane that play a role in various cellular processes, including endocytosis and intracellular trafficking. nih.govnih.gov

Studies have shown that LMPt enters cells via a Cav-1 level-dependent endocytosis pathway. nih.govnih.gov The level of Cav-1 determines the rate of entry and can influence the switch between different endocytic pathways, including caveolae-mediated endocytosis and macropinocytosis. nih.govnih.govbiorxiv.org Higher levels of Cav-1 lead to faster cellular entry and greater intracellular accumulation of LMPt. nih.govnih.gov This suggests a novel role for Cav-1 in mediating the uptake of these liposomal nanoparticles.

Following endocytosis, LMPt undergoes processing within endosomes and lysosomes, allowing for the release of this compound to target mitochondria. nih.govresearchgate.netpatsnap.com The efficient cellular entry and subsequent intracellular accumulation facilitated by Cav-1 dependent endocytosis are crucial for delivering sufficient concentrations of this compound to the mitochondria to exert its effects on POLG, TFAM, and mitophagy induction. nih.govnih.gov

Here is a table summarizing some of the research findings related to LMPt:

| Study | Formulation | Cell Line / Model | Key Finding Related to Mechanism | Citation |

| Wang et al. (2023) | This compound-loaded liposome (B1194612) (LMPt) | Pancreatic cancer cells (GEM-R/S) | LMPt targets mitochondria, induces mitophagy via POLG/TFAM degradation and mtDNA replication blocking. Cav-1 level determines cellular entry and accumulation. | nih.govnih.govresearchgate.net |

| Liu et al. (2016) | This compound in liposomes | Not specified (loading capacity study) | Loading capacity of this compound was higher for DMPC, DMPG, and DPPC liposomes compared to HSPC, DPPG, and DSPG. | nih.gov |

| Kishimoto et al. (2014) | This compound/Lipiodol suspension | Rat hepatoma AH109A | DPC is a major active species released; forms platinum-DNA adducts. | researchgate.netresearchgate.net |

Preclinical Pharmacological Investigations of Miriplatin

In Vitro Efficacy Studies of Miriplatin (B1139251)

In vitro studies are crucial for evaluating the direct effects of this compound on cancer cells, including its cytotoxicity, growth inhibition, and activity against resistant phenotypes and specific cell populations like cancer stem cells. nih.govpacific.eduresearchgate.net

Cytotoxicity and Growth Inhibition in Hepatoma Cell Lines (e.g., AH109A, Li-7)

This compound, particularly when suspended in Lipiodol (this compound/LPD), has demonstrated antitumor effects on hepatoma cells in in vitro settings. Platinum compounds released from this compound/LPD are incorporated into hepatoma cells, leading to the formation of platinum-DNA adducts and inducing apoptosis. nih.gov

Studies using rat ascite hepatoma AH109A cells have shown that this compound/LPD inhibits cell growth in a dose-dependent manner. nih.govncats.ionih.gov The IC50 value for AH109A cells after 7 days of exposure to this compound/LPD was reported as 0.89 ± 0.15 µg/mL. nih.gov Another study reported an IC50 value of 22.3 µg/mL for this compound suspended in Lipiodol after 7-day exposure to AH-109A cells. ncats.ionih.gov The release of platinum compounds from this compound/LPD is sustained over several days, unlike cisplatin (B142131)/LPD, which shows a rapid initial release. nih.gov

In human hepatoma cell line Li-7, this compound/LPD also caused platinum-DNA adducts to form and induced apoptosis. nih.gov Both this compound/LPD and cisplatin/LPD led to an increase in sub-G1 cells in Li-7 cells after 3 days of treatment. nih.gov

Evaluation in Cisplatin-Resistant Cell Sublines

In vitro studies have evaluated the effectiveness of this compound against cisplatin-resistant cell lines. Platinum compounds released from this compound/LPD were incorporated into rat hepatoma cells, including cisplatin-resistant cells, and formed platinum-DNA adducts. nih.gov A this compound-resistant rat hepatoma subline, AH109A/MP10, was established and found to be selectively resistant to dichloro[(1R,2R)-1,2-cyclohexane diamine-N,N']platinum (DPC), an active compound released from this compound, and oxaliplatin (B1677828), but not to cisplatin, carboplatin (B1684641), or nedaplatin. researchgate.netspandidos-publications.com This suggests that the resistance mechanism to this compound in this subline is related to the diaminocyclohexane (DACH) carrier ligand. researchgate.net

Dose-Response Characterization and IC50 Determination

Dose-response studies are conducted to determine the concentration of this compound required to inhibit cell growth by 50% (IC50). For rat ascite hepatoma AH109A cells, the IC50 value for this compound/LPD after 7 days of exposure was 0.89 ± 0.15 µg/mL. nih.gov Another study reported an IC50 of 22.3 µg/mL for this compound suspended in Lipiodol after 7 days in AH-109A cells. ncats.ionih.gov

For the active compound released from this compound, DPC, IC50 values have also been determined. In AH109A cells after 3 days of exposure, the IC50 for DPC was 0.14 ± 0.07 µg/mL. nih.gov DPC was found to be as effective as cisplatin in inhibiting cell growth. researchgate.net Studies on HepG2 and HuH-7 human hepatoma cells also showed a dose-dependent decrease in viability when treated with DPC, with IC50 values determined for both DPC and cisplatin in these cell lines. nii.ac.jp

Anticancer Activity against Lung Cancer Cell Spheroid Models (e.g., A549, A549-iRFP 3D MCS)

This compound-loaded nano formulations have been evaluated for their anticancer activity against lung cancer cell spheroid models, such as A549-iRFP 3D multicellular spheroids (MCS). pacific.edupacific.edu These 3D models are considered more representative of the in vivo tumor microenvironment than traditional 2D cell cultures. researchgate.netsigmaaldrich.com

Selected this compound-loaded nano formulations have shown substantial anticancer activity against A549-iRFP 3D MCS, with efficacy comparable to that of cisplatin, a first-line drug for lung cancer. pacific.edupacific.edu Ultrasmall dots and solid lipid nanoparticles (SLNs) loaded with this compound demonstrated significantly stronger inhibition of 3D MCS compared to free this compound. pacific.edu

Potency in Gemcitabine-Resistant and Sensitive Pancreatic Cancer Cell Models

Research has indicated that this compound can inhibit the proliferation of various tumor cells, including pancreatic cancer cells. researchgate.net A novel recombinant human serum albumin (rHSA)-bound this compound nanoparticle formulation (rHSA-miPt) has been investigated for its potential in pancreatic cancer therapy, particularly in overcoming gemcitabine (B846) resistance. researchgate.net

In vitro studies with rHSA-miPt showed an IC50 value of 12.7 µM, which was significantly lower than the IC50 of more than 100 µM for gemcitabine in the tested pancreatic cancer cell models. researchgate.net This suggests that the rHSA-miPt formulation of this compound is more potent than gemcitabine in these models. The rHSA-miPt formulation was also found to inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in gemcitabine-resistant pancreatic cancer cells. researchgate.net

In Vivo Efficacy and Pharmacodynamic Studies of this compound

Preclinical investigations have demonstrated the antitumor effects of this compound in various animal models, along with insights into its mechanism of action.

Antitumor Effects in Orthotopic and Xenograft Animal Models (e.g., Rat and Rabbit Liver Tumor Models, HepG2 Xenograft, AsPC-1 Xenograft in Nude Mice, VX2 Tumor Model)

This compound suspended in Lipiodol (this compound/LPD) has shown in vivo antitumor activity in several animal models following intra-hepatic arterial injection. sumitomo-chem.co.jpnih.gov Studies using rat and rabbit transplanted liver cancer models, as well as tumors induced by chemical carcinogens, have reported these effects. sumitomo-chem.co.jpiiarjournals.org Specifically, this compound/LPD has demonstrated potent antitumor activity in hepatic tumor models utilizing rat AH109A tumors, chemically induced rat tumors, and rabbit VX-2 tumors. nih.gov

A novel orthotopic model of HCC was developed by implanting human hepatoma Li-7 cells into the livers of nude rats to examine the in vivo antitumor activities of this compound/LPD against human HCC. nih.gov In this model, intra-hepatic arterial administration of this compound/LPD dose-dependently inhibited the growth of Li-7 tumors. nih.govcapes.gov.br

In a HepG2 xenograft tumor model, this compound alone demonstrated an obvious retardation of tumor growth compared to the control group. researchgate.net Treatment with this compound alone resulted in a lower mean tumor weight compared to the blank microspheres group. researchgate.net

Investigation of Platinum-DNA Adduct Formation in Tumor Tissues

The formation of platinum-DNA adducts is considered an important mechanism of action for antitumor platinum complexes. sumitomo-chem.co.jp In vitro studies have shown that platinum compounds gradually released from this compound suspended in LPD are incorporated into rat hepatoma cells, including cisplatin-resistant cells, and form platinum-DNA adducts. nih.govatlantis-press.com

Investigations using the rat hepatoma cell line AH109A and the human hepatoma cell line Li-7 indicated that this compound suspension induced platinum-DNA adduct formation in vitro, similar to cisplatin suspension. sumitomo-chem.co.jp In Li-7 cells treated with this compound/LPD, platinum was incorporated into DNA, with this compound/LPD forming more platinum-DNA adducts than cisplatin/LPD at equitoxic concentrations. nih.gov

Furthermore, in the tumor tissues of a rat tumor model to which this compound suspension was administered by intra-hepatic artery injection, platinum bound to DNA was detected. sumitomo-chem.co.jp The formation of platinum-DNA adducts was induced selectively in tumors treated with this compound/LPD. nih.gov

Assessment of Apoptosis Induction in In Vivo Tumor Models

Apoptosis induction is another important mechanism of action for antitumor platinum complexes. sumitomo-chem.co.jp Studies have investigated the ability of this compound/LPD to induce apoptosis in tumor cells. nih.gov

In AH109A cells, this compound/LPD, like cisplatin/LPD, showed the induction of apoptosis. nih.gov Dose-dependent development of apoptosis was observed with this compound/LPD treatment in AH109A cells. nih.gov

In in vivo studies using a rat hepatic tumor model, massive apoptosis was induced selectively in tumors treated with this compound/LPD after intra-hepatic arterial administration. nih.gov TUNEL staining, which indicates apoptosis, exclusively stained nuclei in tumors after treatment with this compound, but not with LPD alone. nih.gov Few TUNEL-positive nuclei were observed in non-tumor regions. nih.gov

Comparative Efficacy with Other Platinum Agents (e.g., Cisplatin, Zinostatin Stimalamer)

Preclinical studies have compared the efficacy of this compound with other agents used in TACE, such as cisplatin and zinostatin stimalamer. sumitomo-chem.co.jpnih.govmatinasbiopharma.comnih.gov

In a rat hepatic tumor model, the efficacies of this compound, cisplatin, and zinostatin stimalamer suspended in iodinated poppy seed oil were compared. sumitomo-chem.co.jp Using tumor growth rate as an index, zinostatin stimalamer suspension did not show efficacy compared to iodinated poppy seed oil alone, while both this compound suspension and cisplatin suspension significantly decreased the tumor growth rate. sumitomo-chem.co.jp Under conditions where drug concentrations were set at levels equivalent to clinical use, this compound suspension demonstrated stronger in vivo antitumor activity than zinostatin stimalamer suspension. sumitomo-chem.co.jp

In the Li-7 hepatic tumor model in nude rats, this compound/LPD and cisplatin/LPD demonstrated a significant growth inhibitory effect on tumors compared to LPD alone. nih.gov At the therapeutic dose, both this compound/LPD and cisplatin/LPD were shown to be more active than zinostatin stimalamer/LPD against Li-7 tumors after a single intra-hepatic arterial administration. nih.govcapes.gov.br The difference in tumor growth reduction between this compound/LPD and cisplatin/LPD did not reach statistical significance in this model. nih.gov

Analysis of Tumor Growth Retardation and Tumor Weight Reduction

Analysis of tumor growth retardation and tumor weight reduction provides quantitative measures of this compound's preclinical efficacy. nih.govsumitomo-chem.co.jpmatinasbiopharma.com

In various animal models, this compound suspension has demonstrated in vivo antitumor activity upon single administration by intra-hepatic arterial injection, leading to tumor growth retardation. sumitomo-chem.co.jp In a rat model, this compound suspension significantly decreased the tumor growth rate compared to iodinated poppy seed oil alone. sumitomo-chem.co.jp

In the Li-7 hepatic tumor model, this compound/LPD administered intra-hepatic artery dose-dependently inhibited the growth of tumors and caused a significant reduction in the growth rate at a specific dose compared to LPD alone. nih.govcapes.gov.br

In a HepG2 xenograft model, this compound alone showed an obvious retardation of tumor growth. researchgate.net Animals treated with this compound alone exhibited a lower mean tumor weight compared to the control group. researchgate.net

Preclinical Pharmacokinetic Profiles of this compound Formulations

Preclinical pharmacokinetic studies of this compound formulations have focused on its distribution, release, and retention characteristics, particularly when suspended in Lipiodol for intra-hepatic arterial administration.

This compound is a lipophilic compound designed to be easily suspended in Lipiodol. sumitomo-chem.co.jpatlantis-press.com This formulation characteristic is intended to promote selective accumulation and prolonged retention in tumor tissue. sumitomo-chem.co.jpiiarjournals.org

Pharmacokinetic studies in a rat model comparing this compound suspension and cisplatin suspended in iodinated poppy seed oil (CDDP suspension) after intra-hepatic arterial injection investigated platinum concentrations in tissues. sumitomo-chem.co.jp The this compound suspension was selectively distributed in the tumor over a longer period and with a higher concentration than the CDDP suspension. sumitomo-chem.co.jp

Studies in porcine models have revealed that following intra-arterial administration, this compound-lipiodol suspensions localize preferentially in hypervascular HCC nodules. vulcanchem.com Plasma platinum concentration in these models was reported to be significantly lower than tumor tissue levels, underscoring its localized action. vulcanchem.com

Microautoradiographic analysis of liver specimens in dog models showed that 14C-miriplatin was localized in blood vessels and/or macrophage-like cells. nih.gov The platinum and radioactive components were gradually released into systemic circulation and excreted into urine. nih.gov Renal excretion of this compound was reported to be minimal in preclinical studies. vulcanchem.com

This compound has shown a more sustained release compared to cisplatin in preclinical investigations. nih.govresearchgate.net This sustained release property is expected to contribute to heightened tumor retention. sumitomo-chem.co.jp

Tumor-Selective Retention and Distribution Patterns

Preclinical studies have demonstrated that this compound exhibits tumor-selective retention following intra-arterial administration, particularly when suspended in Lipiodol. This selective localization is a key feature for its intended use in procedures like TACE, where the therapeutic agent is delivered directly to the tumor site via the hepatic artery.

Studies in porcine models have shown that plasma platinum concentration is significantly lower (less than 5%) compared to levels in tumor tissue following intra-arterial administration of this compound-lipiodol suspensions, highlighting its localized action. vulcanchem.com In tumor-bearing rats, this compound suspended in an oily lymphographic agent was selectively disposed of in tumors and maintained there longer than cisplatin. researchgate.netnih.gov This sustained presence in the tumor contributes to apparent tumor regression by inducing the formation of platinum-DNA adducts and massive apoptosis. researchgate.netnih.gov Preclinical studies using this compound suspended in lipiodol have shown a 70% retention rate in HCC lesions in animal models 28 days post-administration. vulcanchem.com This prolonged retention in the tumor vasculature is attributed to the lipophilic nature of this compound and its formulation with lipiodol. vulcanchem.com

Gradual Release of Platinum Components from Suspension Formulations

A critical aspect of this compound's pharmacological profile is the gradual release of active platinum components from its suspension formulations, particularly when administered with oily carriers like Lipiodol. This slow release is designed to minimize systemic exposure and reduce off-target toxicity while maintaining a sustained therapeutic effect within the tumor. vulcanchem.com

This compound is a lipophilic platinum derivative specifically designed for increased affinity for Lipiodol, allowing it to be well dispersed in this oily medium to form a suspension that facilitates the gradual release of active platinum into the aqueous phase. researchgate.netatlantis-press.com In vitro studies comparing the release of platinum from this compound/Lipiodol and cisplatin/Lipiodol in rat serum demonstrated a more sustained release with this compound over 7 days compared to the rapid release observed with cisplatin within a day. nih.gov For instance, after 7 days, the amount of platinum in serum treated with this compound/Lipiodol was 54 ± 3 μg, whereas cisplatin/Lipiodol released 9,400 ± 100 μg within a day in the same system. nih.gov Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum has been identified as the most abundant platinum compound released from this compound, and it has shown comparable effectiveness to cisplatin in inhibiting cell growth. researchgate.netnih.gov This sustained release characteristic is considered an advantage over other anticancer drugs like cisplatin. researchgate.netscirp.org

Whole-Body Pharmacokinetics in Animal Models (e.g., Plasma Concentration, Tissue Distribution, Excretion Rate in Dogs and Rats)

In a study investigating the pharmacokinetics of 14C-miriplatin in normal dogs following a single intrahepatic arterial injection, this compound was selectively delivered to the liver. nih.gov Platinum and radioactive components were gradually released into the systemic circulation and subsequently excreted into urine. nih.gov Microautoradiographic analysis of liver specimens from these dogs showed the localization of 14C-miriplatin in blood vessels and/or macrophage-like cells. nih.gov These disposition features were not significantly affected by hepatic impairment in dog models. nih.gov While the search results did not provide detailed quantitative data on plasma concentration-time profiles or specific excretion rates in rats and dogs beyond the general observation of gradual release and urinary excretion, they confirm that such studies have been conducted to assess the systemic fate of this compound and its components. nih.govnih.gov Preclinical pharmacokinetic studies in albino rats have also been conducted and revealed excellent antitumor results, although specific pharmacokinetic parameters were not detailed in the provided snippets. patsnap.com

Impact of Emulsion and Nanoparticle Formulations on Pharmacokinetic Parameters

The formulation of a drug can significantly influence its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion. Preclinical investigations have explored different formulations of this compound, such as emulsions and nanoparticles, to potentially modify its pharmacokinetic profile and enhance its therapeutic efficacy or alter its delivery characteristics.

While the standard formulation of this compound approved for use is a suspension in Lipiodol, which is essentially an oily suspension used in TACE researchgate.netresearchgate.net, research is ongoing into alternative formulations like nanoparticles. For instance, a novel recombinant human serum albumin (rHSA)-bound this compound nanoparticle formulation (rHSA-miPt) has been constructed and evaluated in preclinical studies for potential systemic delivery, particularly for cancers like pancreatic cancer. researchgate.netresearchgate.net This nanoparticle formulation, characterized by a particle size of 61 ± 10 nm, showed promising pharmacokinetic characteristics in Sprague Dawley rats, with a half-life (T1/2) of 13.3 hours and a volume of distribution (Vd) of 0.5 L. researchgate.net Studies in tumor-bearing mice using this rHSA-miPt formulation demonstrated significantly higher concentrations of platinum in tumors (15 and 22-fold higher than in blood at 24 and 72 hours, respectively), indicating enhanced tumor accumulation. researchgate.net The development of this compound-loaded liposomes (lipomiriplatins) has also been explored as a potential formulation for systemic administration to target tumors beyond HCC. researchgate.netresearchgate.net These liposomes exhibited favorable colloidal properties and high drug-loading capacity in preclinical assessments. researchgate.net These studies suggest that emulsion and nanoparticle formulations can impact the pharmacokinetic behavior of this compound, potentially leading to improved targeting and altered systemic exposure compared to the conventional suspension in Lipiodol.

Table 1: Summary of Platinum Release from this compound/Lipiodol vs. Cisplatin/Lipiodol in Rat Serum

| Formulation | Time Point | Platinum Released (μg) |

| This compound/Lipiodol | 7 days | 54 ± 3 |

| Cisplatin/Lipiodol | 1 day | 9400 ± 100 |

*Data derived from in vitro studies in rat serum. nih.gov

Table 2: Pharmacokinetic Parameters of rHSA-miPt Nanoparticles in Sprague Dawley Rats

| Parameter | Value |

| Particle Size | 61 ± 10 nm |

| Half-life (T1/2) | 13.3 hours |

| Volume of Distribution (Vd) | 0.5 L |

*Data for the optimal rHSA-miPt formulation. researchgate.net

Table 3: Tumor vs. Blood Platinum Concentration Ratio with rHSA-miPt in Tumor-Bearing Mice

| Time Point | Tumor Platinum Concentration / Blood Platinum Concentration Ratio |

| 24 hours | 15-fold higher |

| 72 hours | 22-fold higher |

*Data for platinum concentrations following administration of rHSA-miPt. researchgate.net

Advanced Drug Delivery Systems and Formulation Research for Miriplatin

Lipiodol-Based Suspension Formulations

Miriplatin (B1139251) is notably formulated as a suspension in Lipiodol Ultra-Fluide, an oily lymphographic agent composed of ethyl esters of iodized fatty acids derived from poppy seed oil. sumitomo-chem.co.jpadooq.comsumitomo-pharma.com This suspension is the sole approved clinical formulation of this compound in Japan for the treatment of HCC via intra-arterial injection. researchgate.netnih.govpacific.edu

Mechanism of Suspension in Ethyl Esters of Iodized Fatty Acids

The suspension of this compound in Lipiodol is facilitated by its lipophilic nature, which grants it a high affinity for the oily vehicle. sumitomo-pharma.comresearchgate.netspandidos-publications.com this compound contains myristates as leaving groups and diaminocyclohexane (DACH) as a carrier ligand, a structure specifically designed to enhance its dispersibility within Lipiodol. researchgate.netd-nb.info This lipophilicity allows this compound to be well-dispersed in Lipiodol, forming a stable colloidal emulsion. niph.go.jpiiarjournals.org Unlike water-soluble anticancer agents that form emulsions with Lipiodol, this compound's lipophilic character enables it to form a suspension, which is a key factor in its behavior upon intra-arterial administration. sumitomo-chem.co.jpresearchgate.netspandidos-publications.com The freeze-drying method is applied during the formulation process to achieve characteristics that facilitate easy and long-lasting dispersion in iodinated poppy seed oil. sumitomo-chem.co.jp Crystalline particles of this compound drug product, unless specially processed, can exhibit cohesiveness, making uniform dispersion challenging. sumitomo-chem.co.jp However, the freeze-dried product forms fine, spherical particles with an enlarged specific surface area, improving dispersibility. sumitomo-chem.co.jp

Influence of Particle Size and Morphology on Dispersion and Retention

The particle size and morphology of this compound in the Lipiodol suspension play a crucial role in its dispersion and retention within the tumor microvasculature. The freeze-dried this compound drug product typically forms fine, spherical particles with an average size of approximately 10 μm. sumitomo-chem.co.jp The controlled particle size and drug form are expected to contribute to the sustained release property and heightened tumor retention of platinum components. sumitomo-chem.co.jp Unequal sizes of anticancer drug-Lipiodol emulsion particles might lead to insufficient outcomes in TACE. researchgate.netd-nb.info Achieving a monodisperse suspension, potentially through methods like passing the emulsion through a membrane, can improve local tumor control. researchgate.netd-nb.info The high viscosity of the this compound-Lipiodol suspension can necessitate high injection pressure, particularly through microcatheters, potentially hindering its flow and distribution within the tumor vessels. core.ac.uk Warming the suspension to 40℃ has been shown to significantly reduce its viscosity and injection pressure, allowing it to flow more smoothly and potentially reach the portal venous sides of the tumor by passing through tumor sinusoids. core.ac.uk This improved flow and distribution can lead to better local therapeutic effects. core.ac.uk

Sustained Release Kinetics from Lipiodol Suspension

A key characteristic of the this compound-Lipiodol suspension is the gradual release of active platinum components. sumitomo-pharma.comsumitomo-pharma.comresearchgate.net This sustained release is attributed to the lipophilic nature of this compound and its stable dispersion within the oily vehicle. researchgate.netspandidos-publications.comiiarjournals.org Studies have shown that this compound exhibits a more sustained release of platinum compounds compared to cisplatin (B142131). researchgate.net The platinum components are gradually released from the suspension into the surrounding environment, such as serum or physiological saline. sumitomo-chem.co.jp This gradual release and the selective retention of the suspension within tumors contribute to prolonged exposure of cancer cells to the active drug. sumitomo-pharma.comsumitomo-pharma.comspandidos-publications.comwjgnet.com Pharmacokinetic studies have indicated that the plasma concentration of total platinum is significantly lower with this compound-Lipiodol compared to intra-arterial cisplatin, with a much lower maximum concentration (Cmax) and a considerably longer time to reach maximum concentration (Tmax). niph.go.jp This suggests reduced systemic exposure and sustained local activity. sumitomo-pharma.comsumitomo-pharma.comniph.go.jpwjgnet.com

Nanoparticle-Based Delivery Systems

Beyond Lipiodol suspensions, research has explored nanoparticle-based delivery systems for this compound to potentially overcome limitations such as poor water solubility and to enable systemic administration or targeted delivery to other tumor types. researchgate.netnih.govpacific.edu Lipid-based nanoparticles, including liposomes, micelles, and solid lipid nanoparticles (SLNs), are being investigated as promising platforms for this compound delivery. nih.govpacific.edupacific.edu

Development of this compound-Loaded Liposomes (LMPt)

The development of this compound-loaded liposomes (LMPt), also referred to as lipomiriplatins, has been undertaken to create a formulation suitable for systemic administration and for treating tumors beyond HCC. researchgate.netnih.gov this compound's highly lipophilic nature, with its two long myristoyl chains, makes it structurally similar to phospholipids (B1166683), facilitating its incorporation into phospholipid bilayers within liposomes. nih.gov Studies have demonstrated the successful incorporation of this compound into liposomes. researchgate.netnih.gov These liposomal formulations have shown favorable characteristics, including good colloidal properties, high drug-loading capacity, and robust stability. researchgate.netnih.gov For instance, one LMPt formulation was characterized by a particle size of approximately 99.71 ± 0.56 nm, a zeta potential of -50 mV, a drug-loading capacity of about 2.2 mg/mL, and entrapment efficiency exceeding 95%. researchgate.net Another study reported LMPt particles with a size of 125.23 ± 5.23 nm and a zeta potential of -57.87 ± 2.49 mV, a drug-loading capacity of 19.04%, and entrapment efficiency of 99%. nih.gov These liposomes have demonstrated robust storage stability. nih.gov Research suggests that LMPt may exhibit a distinct anticancer mechanism compared to free this compound or this compound/Lipiodol. nih.govresearchgate.netnih.gov Liposomes can protect the encapsulated drug, prolong its half-life, and preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect. nih.gov

Here is a table summarizing some characteristics of reported this compound-Loaded Liposomes:

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity | Entrapment Efficiency (%) | Stability | Reference |

| LMPt | 99.71 ± 0.56 | -50 | ~2.2 mg/mL | >95 | Robust | researchgate.net |

| LMPt | 125.23 ± 5.23 | -57.87 ± 2.49 | 19.04% | 99 | Robust | nih.gov |

Engineering of this compound-Loaded Micelles and Solid Lipid Nanoparticles (SLNs)

In addition to liposomes, this compound has been formulated into micelles and solid lipid nanoparticles (SLNs) as alternative nanoparticle-based delivery systems. pacific.eduwjgnet.compacific.edugoogleapis.com Due to its highly lipophilic structure, this compound is amenable to incorporation into these lipid-based nanocarriers. pacific.edu

Micelles loaded with this compound have been developed, with reported particle sizes around 10 nm to 40 nm and narrow dispersity. pacific.edunih.gov These micelles can be designed with reduction-responsive properties to facilitate drug release in the intracellular environment. nih.gov For instance, reduction-responsive micelles with a particle size of approximately 40 nm were prepared, showing stability in simulated blood but burst release in a reductive environment, with an accumulative release rate reaching over 80% after 24 hours. nih.gov Another study reported this compound-loaded micelles around 15 nm in diameter. pacific.edu Micelles generally exhibit smaller sizes and greater homogeneity compared to SLNs and liposomes. pacific.edupacific.edu

Solid Lipid Nanoparticles (SLNs) are another type of lipid-based nanocarrier explored for this compound delivery. pacific.edupacific.eduresearchgate.netmdpi.com SLNs are composed of solid lipids and surfactants and can encapsulate lipophilic drugs, offering advantages such as protecting the drug and potentially enhancing bioavailability. researchgate.netmdpi.comnih.gov this compound-loaded SLNs have been prepared, with reported particle sizes around 100 nm to 120 nm. pacific.edupacific.edu Compared to micelles, SLNs tend to be larger and may have a more heterogeneous size distribution. pacific.edu SLNs have a solid lipid core that can incorporate both hydrophilic and lipophilic drugs and are noted for potentially providing sustained drug release. researchgate.netnih.gov The engineering of SLNs involves selecting appropriate lipids and surfactants and optimizing preparation methods to control particle size, drug loading, and release characteristics. researchgate.netnih.gov

Here is a table summarizing some characteristics of reported this compound-Loaded Micelles and SLNs:

| Formulation Type | Particle Size (nm) | Dispersity/PDI | Morphology | Key Features | Reference |

| Micelles | ~10 - 40 | Narrow (<0.3) | Spherical | Reduction-responsive (in some formulations) | pacific.edupacific.edunih.gov |

| SLNs | ~100 - 120 | More heterogeneous (~0.8) | Spherical and rod structures observed | Solid lipid matrix | pacific.edupacific.eduresearchgate.net |

Research into these nanoparticle formulations aims to leverage their unique properties, such as targeted delivery via the EPR effect and controlled release, to improve the therapeutic index of this compound for various cancer types. nih.govpacific.edunih.gov

Preparation Methodologies: Thin Film Hydration, Co-Solvent Evaporation, Dialysis Methods

Several methodologies are employed in the preparation of this compound-loaded nanocarriers, including thin film hydration, co-solvent evaporation, and dialysis methods.

The thin film hydration method is a common technique for preparing liposomes and other lipid-based nanoparticles insidetx.com. This process involves dissolving lipids in organic solvents, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the drug insidetx.comnih.gov. This hydration step triggers the self-assembly of the lipid structures, encapsulating the drug within the nanoparticles insidetx.com. This compound-loaded formulations, including micelles, liposomes, and solid lipid nanoparticles (SLNs), have been successfully prepared using the film-hydration method pacific.edu.

The co-solvent evaporation method has also been utilized for preparing this compound-loaded nano formulations. This method can improve the miscibility of the organic and aqueous phases, which is particularly relevant for a lipophilic drug like this compound that has poor solubility in water and common organic solvents pacific.edupacific.edu. Studies have shown that the co-solvent slow evaporation method can significantly improve platinum recovery in this compound-loaded nano formulations, increasing it from 10% to 70% pacific.edu. This method has been established as a pharmaceutically viable and scalable approach for preparing this compound nano formulations pacific.edu.

The dialysis method is another technique used for the self-assembly of nanocarriers like micelles nih.govnih.gov. In this method, components are dissolved in a solvent and then dialyzed against a different solvent (often an aqueous phase) to allow for self-assembly and micelle formation nih.govnih.gov. Reduction-responsive nano-micelles for this compound delivery have been successfully prepared using the dialysis method nih.govnih.gov.

Physicochemical Characterization of Nanocarriers: Size Distribution, Homogeneity (PDI), Morphology (TEM)

Physicochemical characterization is crucial for evaluating the properties of this compound-loaded nanocarriers, including their size distribution, homogeneity (Polydispersity Index - PDI), and morphology.

Dynamic Light Scattering (DLS) is commonly used to determine the particle size distribution and PDI of nanoparticles pacific.edupacific.edunih.govnih.govmdpi.com. A narrow size distribution, indicated by a low PDI, is desirable for consistent drug delivery and to potentially avoid rapid clearance by the reticuloendothelial system (RES) and enhance accumulation at tumor sites via the Enhanced Permeability and Retention (EPR) effect nih.gov. For instance, this compound-loaded reduction-responsive nano-micelles prepared by dialysis showed a particle size of approximately 40 nm with narrow dispersity nih.govnih.gov. This compound-loaded liposomes have been characterized with favorable colloidal properties, including a size of around 99.71 nm and a zeta potential of -50 mV nih.gov. Another study on this compound-loaded SLNs and micelles reported micelle sizes around 10 nm with a PDI below 0.3, while SLNs were larger (~100 nm) and more heterogeneous (PDI ~0.8) pacific.edu. Ultrasmall dots and SLNs in another study showed sizes around 10 nm (PDI ~0.2) and 120 nm (PDI ~0.4), respectively pacific.edu. rHSA-bound this compound nanoparticles were characterized with a particle size of 61 ± 10 nm and a zeta potential of -18 ± 5 mV researchgate.netresearchgate.net.

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and size of nanocarriers pacific.edupacific.edunih.govnih.govmdpi.comnih.gov. TEM images confirm the shape of the nanoparticles and can provide further insight into their size and structure nih.gov. Studies on this compound-loaded nano-micelles have shown spherical nanoparticles as confirmed by TEM nih.govnih.gov. TEM studies on lipid-based nano formulations of this compound, including micelles and SLNs, have also shown morphologies consistent with DLS data; micelles appeared as spherical dots, while SLNs showed both spherical and rod structures pacific.edupacific.edu.

Here is a table summarizing some physicochemical characteristics of different this compound nanoformulations:

| Formulation Type | Preparation Method | Size (approx.) | PDI (approx.) | Morphology (TEM) | Zeta Potential (approx.) | Reference |

| Reduction-responsive nano-micelles | Dialysis | 40 nm | Narrow | Spherical | Not specified | nih.govnih.gov |

| Liposomes (Lipomiriplatins) | Not specified | 99.71 nm | Not specified | Not specified | -50 mV | nih.gov |

| Micelles (lipid-based) | Co-solvent evaporation/Film hydration | 10 nm | < 0.3 | Spherical dots | Not specified | pacific.edupacific.edu |

| SLNs (lipid-based) | Co-solvent evaporation/Film hydration | 100-120 nm | ~0.8 / ~0.4 | Spherical/Rod | Not specified | pacific.edupacific.edu |

| rHSA-bound nanoparticles | Emulsion-diffusion evaporation | 61 ± 10 nm | Not specified | Not specified | -18 ± 5 mV | researchgate.netresearchgate.net |

Enhanced Drug Loading and Encapsulation Efficiency in Nanoparticles

Enhanced drug loading and encapsulation efficiency are critical parameters for the effectiveness of nanoparticle-based drug delivery systems rsc.org. High drug loading ensures that a sufficient amount of the therapeutic agent is delivered to the target site, while high encapsulation efficiency indicates that a large proportion of the initial drug is successfully incorporated into the nanocarriers.

Research on this compound-loaded nanoparticles has demonstrated promising results in terms of drug loading and encapsulation efficiency. For instance, rHSA-bound this compound nanoparticles were reported to have an encapsulation efficiency of 98.4% and a drug loading of 16.4% researchgate.netresearchgate.net. This compound-loaded liposomes (lipomiriplatins) have shown excellent entrapment efficiency (>95%) and a high drug-loading capacity of about 2.2 mg/mL nih.gov. The co-solvent slow evaporation method has been shown to improve platinum recovery, which is related to drug loading, in this compound nano formulations pacific.edu. This compound-loaded micelles prepared by film hydration showed much higher intact this compound recovery (about 100%) compared to SLNs (about 30%) pacific.edu.

Here is a table summarizing drug loading and encapsulation efficiency data for some this compound nanoformulations:

| Formulation Type | Encapsulation Efficiency (approx.) | Drug Loading (approx.) | Reference |

| rHSA-bound nanoparticles | 98.4% | 16.4% | researchgate.netresearchgate.net |

| Liposomes | >95% | 2.2 mg/mL | nih.gov |

| Micelles (film hydration) | ~100% (intact drug recovery) | Not specified | pacific.edu |

| SLNs (film hydration) | ~30% (intact drug recovery) | Not specified | pacific.edu |

Stability and Drug Release Properties from Nanoformulations

The stability of nanoformulations in biological environments and their drug release properties are crucial for achieving effective drug delivery. Nanocarriers should remain stable during circulation to prevent premature drug release and protect the drug from degradation nih.gov. Upon reaching the target site, the drug should be released in a controlled manner to maximize therapeutic efficacy and minimize systemic toxicity mdpi.com.